![molecular formula C10H20N2O3 B1438469 Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate CAS No. 1170390-54-1](/img/structure/B1438469.png)
Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate
Overview
Description
“Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate” is a chemical compound with the CAS Number: 1170390-54-1 . It has a molecular weight of 216.28 and its IUPAC name is the same as its common name .
Molecular Structure Analysis
The InChI code for “Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate” is 1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-7-8(11)6-12/h8H,4-7,11H2,1-3H3
. This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate” is a solid at room temperature . It’s typically stored in a refrigerator to maintain its stability .
Scientific Research Applications
Lipase Catalyzed Synthesis
Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate has been utilized in the synthesis of complex organic compounds. A key study demonstrates its use in the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid via a lipase-catalyzed regioselective lactamization, highlighting the compound's potential in enzymatic reactions (Aurell, Karlsson, Pontén, & Andersen, 2014).
Stereoselective Synthesis
Another application is in the stereoselective synthesis of novel benzo[b][1,5]oxazepines, where tert-butyl 6-amino-1,4-oxazepane-4-carboxylate plays a crucial role in condensation reactions. This showcases its utility in creating stereospecific structures in organic chemistry (Nagarapu, Ravirala, & Rao, 2001).
Enantioselective Synthesis
The compound is also significant in the enantioselective synthesis of complex organic molecules. Research illustrates its use in synthesizing 3,4-dihydro-1,2-oxazepin-5(2H)-ones from β-substituted β-hydroxyaminoaldehydes, indicating its role in creating enantiomerically enriched compounds (Ranade & Georg, 2014).
Synthesis of Diazepine Derivatives
It has been used in the synthesis of specific diazepine derivatives, like [123I]tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, a potential imaging agent for certain receptors. This demonstrates its application in the development of diagnostic agents (He et al., 1994).
Novel Intramolecular Cyclization
Research also shows its role in novel intramolecular defluorinative cyclization methods for synthesizing difluoromethylated quinazolic acid derivatives, which highlights its application in creating unique cyclic compounds (Hao, Ohkura, Amii, & Uneyama, 2000).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
properties
IUPAC Name |
tert-butyl 6-amino-1,4-oxazepane-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-7-8(11)6-12/h8H,4-7,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAURBVQLIUTQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657102 | |
Record name | tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-amino-1,4-oxazepane-4-carboxylate | |
CAS RN |
1170390-54-1 | |
Record name | tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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